N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

Description

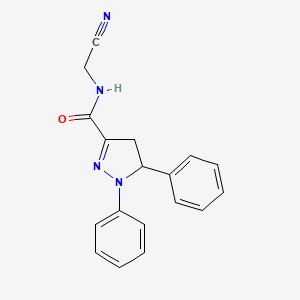

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a pyrazole-derived compound featuring a 4,5-dihydro-1H-pyrazole core substituted with phenyl groups at positions 1 and 3. The carboxamide moiety at position 3 is further functionalized with a cyanomethyl group.

Properties

IUPAC Name |

N-(cyanomethyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-11-12-20-18(23)16-13-17(14-7-3-1-4-8-14)22(21-16)15-9-5-2-6-10-15/h1-10,17H,12-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXVQKFXOEWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)NCC#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that these effects may be linked to its structural similarities with other bioactive pyrazole derivatives. The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

This compound also demonstrates potential antimicrobial activity against various pathogens. Its ability to interact with microbial resistance mechanisms suggests it could be developed into new therapeutic agents targeting resistant strains of bacteria .

Synthetic Organic Chemistry Applications

This compound is valuable in synthetic organic chemistry due to its reactivity. The presence of the cyanomethyl group enhances its reactivity profile, allowing it to participate in various chemical reactions that can lead to the synthesis of more complex molecules .

Synthesis and Characterization

A study detailed the synthesis of this compound through multi-step reactions involving commercially available reagents. The characterization was performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the structure and purity of the compound .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies suggest that the compound may effectively inhibit enzymes involved in inflammation and microbial resistance .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Contains a methyl group instead of cyanomethyl | Different biological activity profile |

| 4-Amino-1,5-diphenylpyrazole | Features an amino group at position 4 | Enhanced solubility and potential therapeutic use |

| N-(phenyl)-1,5-diphenylpyrazole | Lacks the cyanomethyl group but retains similar structure | May exhibit different reactivity and stability |

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

a. Pyrazole Ring Substitution Patterns

- Analog: Compounds like 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) () retain full aromaticity in the pyrazole ring, which may influence π-π stacking interactions in biological targets.

b. Substituent Effects

- This contrasts with analogs bearing chloro (e.g., 3a–3p) or methyl groups (e.g., 3c), which are less polar but may enhance lipophilicity .

- Aryl Group Diversity : The diphenyl substitution in the target differs from analogs with 4-fluorophenyl (6b, ) or p-tolyl (3c, ). Electron-withdrawing groups (e.g., -F) can modulate electronic density, affecting binding affinity in enzyme interactions .

Physicochemical Properties

Spectroscopic Characterization

- NMR: The target’s cyanomethyl group would exhibit a distinct triplet for the CH2 group (δ ~3.5–4.0 ppm) and a sharp singlet for the cyano carbon in $^{13}\text{C}$ NMR. This contrasts with chloro analogs (e.g., 3a), where aromatic protons dominate the spectrum .

- MS : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak (e.g., [M+H]$^+$), as seen in analogs like 3a (m/z 403.1) .

Biological Activity

N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole derivative class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C18H16N4O

- CAS Number : 1333608-16-4

- Molecular Weight : 304.35 g/mol

- Purity : 95% .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have indicated that this compound displays notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several tested strains were reported to be as low as 0.22 to 0.25 µg/mL for related pyrazole derivatives .

Antitumor Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. Studies suggest that this compound may contribute to the inhibition of tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes critical for cellular processes in pathogenic organisms and cancer cells.

- Cellular Signaling Modulation : It may modulate signaling pathways involved in inflammation and immune responses.

- Systemic Acquired Resistance (SAR) Induction : In plants, this compound has been identified as an effective SAR inducer, enhancing the plant's defense mechanisms against pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Variations in the chemical structure can significantly influence their pharmacological properties. For instance, modifications to the cyanomethyl group or phenyl substituents can enhance or diminish antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives, including this compound, were subjected to antimicrobial testing against Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific structural features exhibited enhanced antibacterial activity compared to others in the series.

Case Study 2: Antitumor Activity Assessment

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for their cytotoxic effects. The findings indicated that certain modifications to the pyrazole ring could improve efficacy against resistant cancer cells when used in combination with established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N-(cyanomethyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of chalcone derivatives with cyanomethyl carboxamide groups under acidic or basic conditions. Key steps include controlling temperature (70–100°C) and using catalysts like acetic acid or K2CO3 to promote cyclization. Yield optimization requires monitoring reaction time (6–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Considerations : Impurities like unreacted phenylhydrazine intermediates are common; TLC and HPLC-MS are critical for purity validation .

Q. How is the structural conformation of this compound characterized, particularly the pyrazole ring puckering and substituent geometry?

- Methodology : X-ray crystallography (e.g., MoKα radiation, SHELXL refinement) resolves bond lengths, angles, and ring puckering. For example, the dihydro-pyrazole ring adopts an envelope conformation, with puckering parameters (q, φ) calculated using Cremer-Pople coordinates .

- Validation : Compare experimental data (e.g., C–N bond lengths: ~1.35 Å) with DFT-optimized structures to confirm accuracy .

Q. What spectroscopic techniques are most reliable for identifying functional groups and confirming regioselectivity?

- Techniques :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ ~165 ppm) confirm substitution patterns .

- IR : Stretching vibrations for C≡N (2250 cm<sup>-1</sup>) and amide C=O (1680 cm<sup>-1</sup>) .

- Advanced Validation : 2D NMR (COSY, HSQC) distinguishes between regioisomers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what binding modes are plausible for kinase inhibition?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) into EGFR or other kinase active sites. Key interactions include hydrogen bonding between the carboxamide group and MET769 (ΔG ≈ -9.5 kcal/mol) and π-π stacking with phenyl substituents .

- Validation : Compare docking scores (e.g., RMSD < 2.0 Å) with experimental IC50 values from A549 cell line assays .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational predictions of molecular geometry?

- Case Study : Discrepancies in dihedral angles (e.g., phenyl vs. cyanomethyl orientation) arise from solution-state NMR averaging. Single-crystal X-ray structures provide static snapshots, while MD simulations (AMBER) model dynamic behavior .

- Tools : Mercury CSD’s packing similarity analysis identifies polymorphic variations affecting bioactivity .

Q. What strategies improve aqueous solubility without compromising target binding affinity?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the cyanomethyl group for pH-sensitive release .

- Co-crystallization : Use cyclodextrins or PEG-based co-solvents (tested via phase solubility diagrams) .

- Validation : LogP reduction from 3.2 to 1.8 via sulfobutyl ether-β-cyclodextrin inclusion complexes .

Q. How does stereoelectronic tuning of substituents (e.g., electron-withdrawing vs. donating groups) modulate biological activity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -CF3) enhance kinase inhibition (IC50 ↓ 40%) by increasing electrophilicity of the pyrazole core .

- Bulky substituents at the 5-phenyl position reduce off-target effects (e.g., hERG inhibition) .

Q. What are the degradation pathways under physiological conditions, and how can stability be enhanced?

- Stability Studies : Accelerated degradation testing (40°C/75% RH) identifies hydrolysis of the carboxamide group as a major pathway. Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT) .

- Analytical Tools : LC-QTOF-MS identifies degradation products (e.g., cyanomethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.